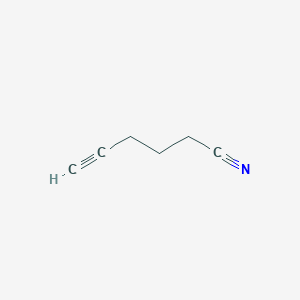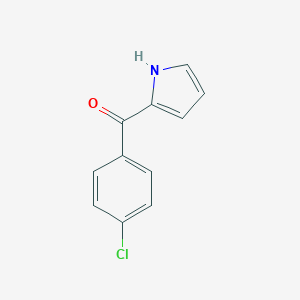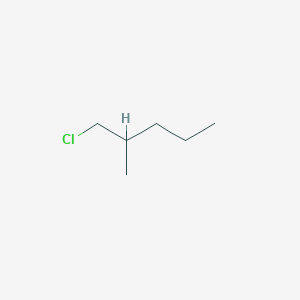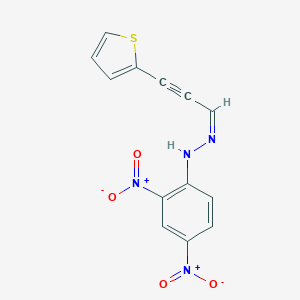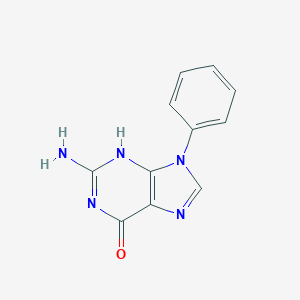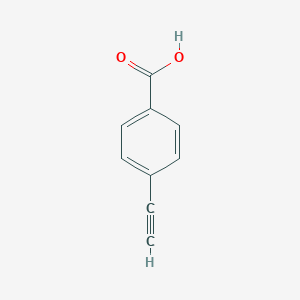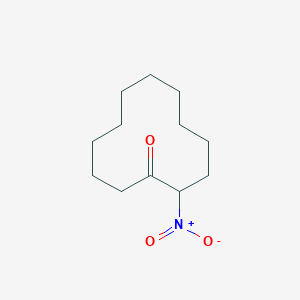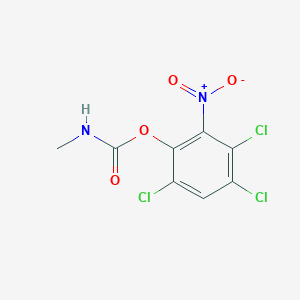
2-Nitro-3,4,6-trichlorophenol methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-3,4,6-trichlorophenol methylcarbamate, also known as NTMC, is a synthetic compound that has been widely used in scientific research due to its unique properties. NTMC is a carbamate insecticide that was first synthesized in the 1960s and has since been used in many fields of study including biochemistry, pharmacology, and toxicology.
作用機序
2-Nitro-3,4,6-trichlorophenol methylcarbamate acts as an acetylcholinesterase inhibitor, which means that it blocks the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By blocking the activity of this enzyme, 2-Nitro-3,4,6-trichlorophenol methylcarbamate causes an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Nitro-3,4,6-trichlorophenol methylcarbamate depend on the dose and route of exposure. In general, exposure to 2-Nitro-3,4,6-trichlorophenol methylcarbamate can cause symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and blurred vision. In severe cases, exposure can lead to convulsions, respiratory failure, and death.
実験室実験の利点と制限
One advantage of using 2-Nitro-3,4,6-trichlorophenol methylcarbamate in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can be confident in the quality and purity of the compound. However, one limitation of using 2-Nitro-3,4,6-trichlorophenol methylcarbamate is that it is a highly toxic compound that requires special precautions to handle safely.
将来の方向性
There are many future directions for research involving 2-Nitro-3,4,6-trichlorophenol methylcarbamate. One area of interest is the development of new acetylcholinesterase inhibitors that are more selective and less toxic than 2-Nitro-3,4,6-trichlorophenol methylcarbamate. Another area of interest is the use of 2-Nitro-3,4,6-trichlorophenol methylcarbamate as a tool for studying the role of acetylcholine in the nervous system. Additionally, 2-Nitro-3,4,6-trichlorophenol methylcarbamate could be used as a model compound for studying the metabolism and toxicity of other carbamate insecticides.
合成法
The synthesis of 2-Nitro-3,4,6-trichlorophenol methylcarbamate involves the reaction of 2-nitrophenol with methyl isocyanate and 3,4,6-trichloroaniline in the presence of a catalyst. The resulting product is purified through recrystallization and is then ready for use in scientific research.
科学的研究の応用
2-Nitro-3,4,6-trichlorophenol methylcarbamate has been used in many scientific research studies due to its unique properties. It has been used as a model compound for studying the metabolism and toxicity of carbamate insecticides. It has also been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors, which are a class of compounds that are used as pesticides and drugs.
特性
CAS番号 |
14572-50-0 |
|---|---|
製品名 |
2-Nitro-3,4,6-trichlorophenol methylcarbamate |
分子式 |
C8H5Cl3N2O4 |
分子量 |
299.5 g/mol |
IUPAC名 |
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-12-8(14)17-7-4(10)2-3(9)5(11)6(7)13(15)16/h2H,1H3,(H,12,14) |
InChIキー |
ZQIUPCJOANRBAP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
正規SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
その他のCAS番号 |
14572-50-0 |
同義語 |
Methylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



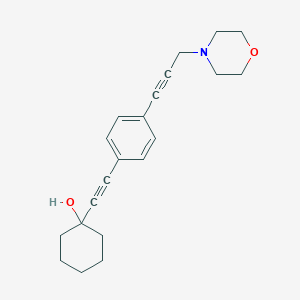
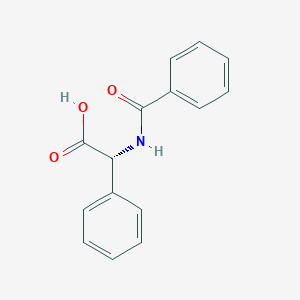
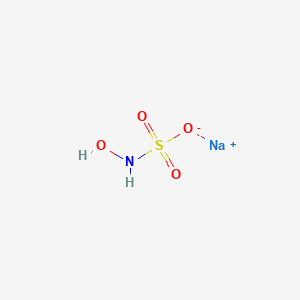
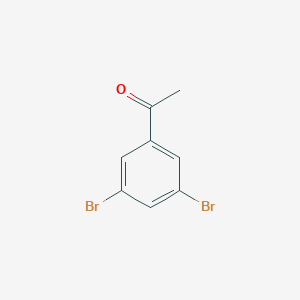
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)


